N-(1,3-benzodioxol-5-ylmethyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide
Description
The compound N-(1,3-benzodioxol-5-ylmethyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide is a sulfinyl acetamide derivative featuring a benzodioxole moiety and a substituted oxazole ring. Its structure combines a 1,3-benzodioxol-5-ylmethyl group linked to an acetamide backbone, with a sulfinyl (-S=O) bridge connecting to a 5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-ylmethyl substituent.
Properties
Molecular Formula |
C22H22N2O5S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C22H22N2O5S/c1-14-4-3-5-17(8-14)22-24-18(15(2)29-22)11-30(26)12-21(25)23-10-16-6-7-19-20(9-16)28-13-27-19/h3-9H,10-13H2,1-2H3,(H,23,25) |
InChI Key |
RQGBIFFIPCDMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-332039 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzodioxole Ring: This involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor.
Coupling Reactions: The benzodioxole and oxazole intermediates are then coupled through a series of reactions, including sulfoxidation and acetamide formation.
Industrial Production Methods
Industrial production of WAY-332039 typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
WAY-332039 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Various substitution reactions can occur on the benzodioxole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the benzodioxole and oxazole rings.
Scientific Research Applications
WAY-332039 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of WAY-332039 involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their function, which can result in various biological outcomes .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound’s key structural elements include:
- Sulfinyl group : Balances polarity and hydrogen-bonding capacity compared to sulfonyl (-SO₂) or sulfanyl (-S-) groups.
- Oxazole ring : Provides a planar, electron-deficient heterocycle with two heteroatoms (O, N).
Table 1: Molecular Properties of Target Compound and Analogs
Key Observations :
Pharmacological and Physicochemical Properties
- Metabolic Stability : Sulfinyl groups are less prone to enzymatic oxidation than sulfanyl groups but more reactive than sulfonyl groups .
- Bioactivity : Imidazole-containing analogs () may exhibit stronger enzyme inhibition due to nitrogen basicity, whereas the target compound’s oxazole could optimize selectivity .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a benzodioxole moiety and an oxazole ring. The presence of these functional groups is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its interaction with various biological targets, including sigma receptors, which are implicated in several neurological processes.
1. Sigma Receptor Modulation
Research indicates that compounds similar to this compound exhibit significant interactions with sigma receptors. These receptors are known to play roles in neuroprotection and modulation of neurotransmitter systems.
A study demonstrated that positive allosteric modulators of sigma receptors can enhance cognitive function and exhibit anti-seizure activities. This suggests that the compound may also possess neuroprotective properties through sigma receptor modulation .
2. Antioxidant Activity
The compound has been evaluated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including neurodegenerative disorders. Preliminary studies indicate that derivatives of this compound may exhibit significant antioxidant activity, potentially through the scavenging of free radicals and inhibition of lipid peroxidation.
Case Studies
Several case studies have highlighted the pharmacological effects of related compounds:
Case Study 1: Cognitive Enhancement
In a controlled experiment involving animal models, a structurally similar compound demonstrated improved performance in cognitive tasks when administered prior to testing. The results indicated enhanced memory retention and learning capabilities, attributed to sigma receptor activation .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects observed in models of neurodegeneration. The compound exhibited protective effects against neuronal cell death induced by toxic agents, suggesting its potential use in treating conditions like Alzheimer's disease .
Data Tables
The following table summarizes the key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
